3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-4-6-14(9-10-15)8-5-11(16)17/h4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUVNKBILZAHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594839 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-64-6 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Boc Protection of Diazepane
- 1,4-Diazepane
- Di-tert-butyldicarbonate
- Sodium hydroxide
- Tetrahydrofuran (THF)
- Dissolve 1,4-diazepane (13.4 mmol) in a mixture of THF and water (1:1).
- Add di-tert-butyldicarbonate (3.22 g, 14.75 mmol) and sodium hydroxide (0.536 g, 13.4 mmol).
- Stir the mixture at room temperature for 18 hours.
- Pass through an ion exchange resin to remove excess reagents.
- Evaporate the solvent to obtain the product.
Yield: Approximately 79%.
Method B: Synthesis via Propanoic Acid Derivative
- Tert-butyl 4-(3-Methoxy-3-oxopropyl)piperidine-1-carboxylate
- Lithium hydroxide monohydrate
- Methanol
- Dissolve tert-butyl 4-(3-Methoxy-3-oxopropyl)piperidine (2 g) in methanol (8 ml).
- Add lithium hydroxide monohydrate (0.46 g).
- Stir at room temperature for 16 hours.
- Concentrate under vacuum and extract with ethyl acetate and dichloromethane.
Yield: Approximately 70%.
Method C: Direct Coupling Reaction
- Propanoic acid
- Boc-protected amine
- Mix Boc-protected amine with propanoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
- Stir the reaction mixture at room temperature until completion.
- Purify the product through chromatography.
Yield: Typically ranges from 60% to 80%, depending on the reaction conditions.
| Method | Yield (%) | Key Reagents | Reaction Conditions |
|---|---|---|---|
| A | 79 | Di-tert-butyldicarbonate, NaOH | THF-water, rt, 18h |
| B | 70 | Lithium hydroxide | Methanol, rt, 16h |
| C | 60 - 80 | DCC | Varies with conditions |
The preparation of 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid showcases several viable synthetic routes that leverage the utility of the Boc protecting group in organic synthesis. Each method has its advantages regarding yield and operational simplicity, making this compound an attractive target for further chemical exploration and application in peptide synthesis and drug development.
Further research could explore optimizing these methods for higher yields or developing alternative synthetic routes that minimize waste or improve efficiency in industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can result in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the introduction of functional groups necessary for biological activity.
Case Study: Dipeptidyl Peptidase IV Inhibitors
Research has demonstrated that compounds derived from this diazepane can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. In a study utilizing extracts from human colon carcinoma cell lines, the inhibitory activity was quantified, showing promising results for potential diabetes treatments .
2. Targeted Protein Degradation
The compound is also utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development. PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treat diseases by eliminating harmful proteins rather than inhibiting their function . The incorporation of this compound into these linkers enhances their stability and efficacy.
Research Applications
1. Bioconjugation Techniques
The compound is employed in bioconjugation methods to create stable linkages between proteins and therapeutic agents. By using the tert-butoxycarbonyl group, researchers can modify proteins for enhanced therapeutic properties without compromising their biological functions.
2. Synthesis of Novel Compounds
It acts as a versatile building block in organic synthesis, allowing chemists to construct complex molecules with high specificity. This versatility is crucial in developing new drugs with improved pharmacokinetic profiles.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a 7-membered 1,4-diazepane ring (containing two nitrogen atoms) with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a propanoic acid side chain.
- The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows .
Comparison with Structurally Similar Compounds
Core Structural Analogs: Diazepane vs. Piperidine Derivatives
Key Differences :
Substituted Diazepane Derivatives
Functional Group Impact :
Boc-Protected Amino Acid Derivatives
Comparative Advantages :
- Iodophenyl Group : Facilitates radiolabeling or cross-coupling reactions in anticancer drug development .
- Diazepane Core : Offers greater flexibility than rigid aromatic backbones, enabling tailored interactions with protein targets .
Research Findings and Trends
- Synthetic Accessibility : Piperidine derivatives (e.g., ) often exhibit higher yields due to established protocols, whereas diazepane analogs require optimization for large-scale synthesis .
- Biological Relevance : Substituted diazepanes (e.g., trifluoromethylpyridine in ) show promise in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
- Discontinuation Note: The discontinuation of this compound by CymitQuimica suggests niche applications or replacement by advanced analogs .
Biological Activity
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This compound belongs to a class of diazepan derivatives, which are known for their diverse pharmacological profiles, including anxiolytic, anticonvulsant, and muscle relaxant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
Structural Characteristics
The structural formula of this compound includes a diazepan ring substituted with a tert-butoxycarbonyl (Boc) group. This modification is significant as it influences the compound's solubility and reactivity, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is implicated in glucose metabolism and has therapeutic relevance in diabetes management. The enzyme inhibition was tested using Caco-2 cell extracts, demonstrating effective DPP-IV inhibition by related diazepan derivatives .
- Neuropharmacological Effects : Diazepan derivatives have been shown to interact with GABA receptors, leading to anxiolytic and sedative effects. The modulation of these receptors suggests potential applications in treating anxiety disorders .
Case Studies
A study involving the synthesis and evaluation of various diazepan derivatives highlighted the promising biological activities of compounds structurally related to this compound. These derivatives were evaluated for their anticonvulsant properties in animal models, showing significant efficacy in reducing seizure activity .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
Q & A
What are the recommended synthetic strategies for synthesizing 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid, and how is purity validated?
Level: Basic
Answer:
Synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the diazepane ring, followed by coupling with propanoic acid derivatives. Key steps include:
- Boc Protection: Reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the amine group .
- Propanoic Acid Coupling: Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the propanoic acid moiety.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Purity Validation: - HPLC (≥95% purity, C18 column, UV detection at 254 nm).
- NMR Spectroscopy (¹H/¹³C to confirm absence of impurities and structural integrity) .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Storage: Airtight containers at -20°C, desiccated to prevent hydrolysis of the Boc group .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational chemistry optimize reaction pathways for synthesizing this compound?
Level: Advanced
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Gaussian or ORCA software).
- Reaction Path Search: Implement the artificial force induced reaction (AFIR) method to identify low-energy pathways .
- Feedback Loops: Integrate experimental data (e.g., NMR kinetics) with computational predictions to refine reaction conditions (ICReDD methodology) .
What strategies resolve contradictions in spectroscopic data during characterization?
Level: Advanced
Answer:
- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguous signals.
- Dynamic NMR: Analyze temperature-dependent spectra to identify conformational exchange in the diazepane ring .
- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to correlate spectral data with synthetic conditions .
Which spectroscopic techniques are essential for structural elucidation?
Level: Basic
Answer:
- ¹H/¹³C NMR: Assign peaks to confirm Boc protection (e.g., tert-butyl group at δ 1.4 ppm) and diazepane ring protons (δ 3.0–3.5 ppm) .
- IR Spectroscopy: Identify carbonyl stretches (Boc group: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
- Mass Spectrometry: ESI-MS to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₂₅N₂O₄: 297.18 g/mol).
How can synthesis scalability be achieved without compromising yield?
Level: Advanced
Answer:
- Process Control: Use flow chemistry to maintain consistent temperature/pH during Boc deprotection .
- Design of Experiments (DoE): Screen parameters (e.g., solvent polarity, catalyst loading) via fractional factorial design .
- In-line Analytics: Implement PAT (process analytical technology) tools like FTIR for real-time monitoring .
What methodologies assess the compound’s stability under varying conditions?
Level: Advanced
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC .
- Arrhenius Modeling: Predict shelf life by extrapolating degradation rates at elevated temperatures .
How can researchers selectively modify the Boc group without ring opening?
Level: Advanced
Answer:
- Deprotection: Use trifluoroacetic acid (TFA) in dichloromethane (0°C, 2 hr) for selective Boc removal.
- Kinetic Control: Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
What are the challenges in studying its interactions with biological targets?
Level: Advanced
Answer:
- Binding Assays: Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs).
- Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots .
How is the compound’s solubility profile optimized for in vitro studies?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
